Episinulariolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

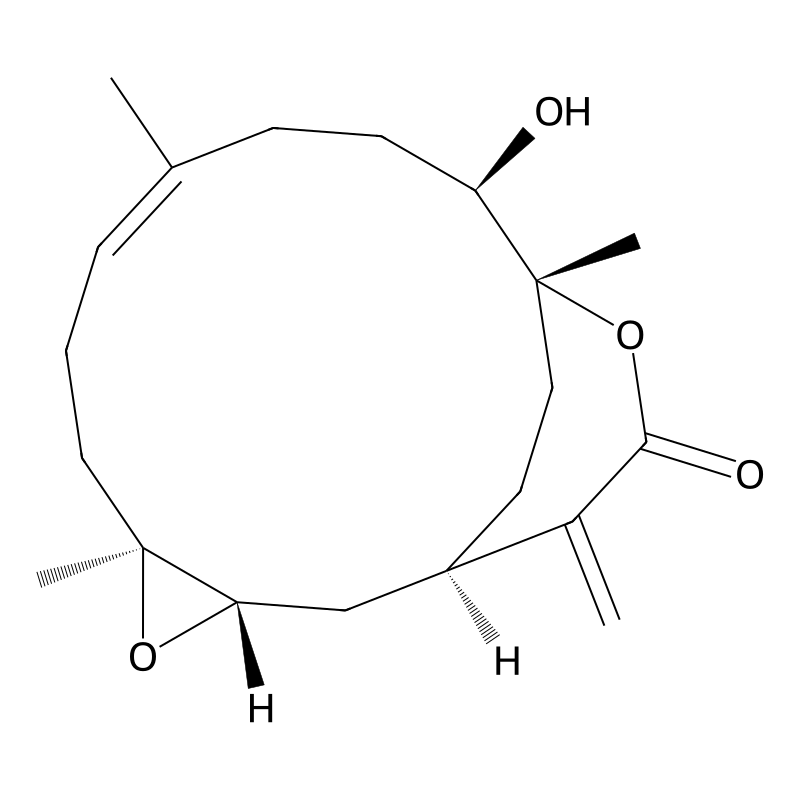

Episinulariolide is a natural compound classified as a cembrane-type diterpenoid, primarily isolated from soft corals of the genus Sinularia, particularly Sinularia flexibilis. Its chemical formula is and it features a complex structure characterized by a series of cyclic and acyclic components typical of terpenoids. The compound exhibits significant biological activity, particularly in anti-inflammatory pathways, making it a subject of interest in pharmacological research.

Episinulariolide undergoes various chemical transformations typical of terpenoids. It can participate in reactions such as:

- Hydrolysis: The ester groups in episinulariolide can be hydrolyzed to yield free acids and alcohols.

- Oxidation: The presence of double bonds allows for oxidation reactions that can introduce functional groups, potentially enhancing its biological activity.

- Reduction: The compound can be reduced to form saturated derivatives, which may exhibit different pharmacological properties.

These reactions are crucial for modifying the compound to enhance its bioactivity or to facilitate its study in various biological assays.

Episinulariolide has demonstrated notable biological activities, particularly:

- Anti-inflammatory Effects: Studies have shown that it inhibits the expression of cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8), both of which are critical mediators in inflammatory responses. This inhibition occurs through modulation of calcium signaling pathways and transcription factors such as nuclear factor kappa B (NF-κB) and nuclear factor of activated T-cells (NFAT) .

- Anticancer Properties: Some research indicates potential anticancer activity, although more studies are needed to elucidate these effects fully.

- Antimicrobial Activity: There is evidence suggesting that episinulariolide may possess antimicrobial properties, contributing to its potential therapeutic applications .

The synthesis of episinulariolide can be approached through various methods:

- Natural Extraction: The primary method involves extracting the compound from soft corals, particularly using solvents like methanol or dichloromethane to isolate it from coral tissues.

- Chemical Synthesis: Synthetic routes have been developed that utilize known cembrane derivatives as starting materials. These methods often involve multi-step processes including cyclization, functional group transformations, and purification techniques such as chromatography.

- Biotransformation: Microbial or enzymatic processes can also be employed to modify existing terpenoids into episinulariolide or its derivatives, providing an alternative route for obtaining this compound.

Episinulariolide has several promising applications:

- Pharmaceutical Development: Due to its anti-inflammatory and potential anticancer properties, it is being investigated for use in developing new therapeutic agents.

- Cosmetic Industry: Its bioactive properties may also lend themselves to formulations aimed at reducing inflammation and promoting skin health.

- Agricultural Uses: Given its antimicrobial activity, there is potential for use as a natural pesticide or algicide in agricultural practices .

Research into the interactions of episinulariolide with biological systems has revealed:

- Molecular Docking Studies: These studies indicate that episinulariolide interacts with key enzymes involved in inflammatory pathways, such as COX-2. Molecular docking simulations have shown favorable binding affinities and interactions with amino acid residues critical for enzyme activity .

- Cell Signaling Pathways: The compound influences calcium signaling pathways that regulate various cellular functions, including inflammation and cell proliferation .

Episinulariolide shares structural similarities with several other cembrane-type diterpenoids. Here are some notable compounds for comparison:

| Compound Name | Source | Key Activity |

|---|---|---|

| Sinulariolide | Sinularia flexibilis | Antimicrobial |

| 11-Episinularidide | Sinularia flexibilis | Anti-inflammatory |

| Cembratriene | Various marine organisms | Anticancer |

| Cembrene | Various marine sources | Antimicrobial |

Uniqueness of Episinulariolide

Episinulariolide is unique due to its specific structural features that confer distinct biological activities not fully replicated by its analogs. Its potent inhibition of COX-2 and IL-8 expressions distinguishes it from other similar compounds, making it a valuable candidate for further pharmacological investigation.

Molecular Formula and Physical Properties

Episinulariolide possesses the molecular formula C₂₀H₃₀O₄, corresponding to a molecular weight of 334.4 grams per mole [1] [2]. The compound exhibits six degrees of unsaturation, consistent with its diterpene classification and complex ring system architecture [1]. The exact mass has been determined to be 334.21440943 daltons through high-resolution mass spectrometric analysis [4].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₀H₃₀O₄ | High-resolution mass spectrometry |

| Molecular Weight | 334.4 g/mol | Computed analysis |

| Exact Mass | 334.21440943 Da | High-resolution electrospray ionization mass spectrometry |

| Degrees of Unsaturation | 6 | Calculated from molecular formula |

| Physical State | Colorless oil | Visual observation |

| CAS Registry Number | 56326-25-1 | Chemical Abstracts Service registration |

The compound demonstrates specific physicochemical characteristics typical of cembrane diterpenes, including moderate lipophilicity with an XLogP3-AA value of 3.0 [4]. Episinulariolide contains one hydrogen bond donor and four hydrogen bond acceptors, with zero rotatable bonds due to its rigid tricyclic structure [4]. The topological polar surface area has been calculated, contributing to understanding of its potential biological interactions and membrane permeability characteristics [4].

Structural Elucidation and Characterization

The structural elucidation of episinulariolide has been accomplished through comprehensive spectroscopic analysis, particularly utilizing two-dimensional nuclear magnetic resonance techniques and high-resolution mass spectrometry [11] [12]. The compound features a fourteen-membered carbocyclic ring characteristic of cembrane diterpenes, with additional structural complexity arising from its tricyclic framework [1] [4].

The complete International Union of Pure and Applied Chemistry name for episinulariolide is (8E)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.0³,⁵]octadec-8-en-15-one [1]. This systematic nomenclature reflects the compound's complex stereochemical arrangement and functional group positioning. The structure incorporates multiple stereocenters, contributing to its three-dimensional complexity and biological activity profile [1] [4].

Structural characterization has revealed the presence of several key functional groups, including hydroxyl groups, ether linkages, and a ketone functionality [1] [4]. The compound's backbone consists of a highly substituted fourteen-membered ring system with additional bridging elements that create the characteristic tricyclic architecture [1]. The stereochemical configuration at various positions has been definitively established through nuclear magnetic resonance spectroscopy analysis and comparison with related compounds [4] [11].

Stereochemistry and Conformational Analysis

Episinulariolide exhibits complex stereochemistry with multiple chiral centers throughout its molecular framework [1] [4]. The compound's absolute configuration has been established as (1R,3S,5S,8E,12R,13R), indicating the specific spatial arrangement of substituents around each stereogenic center [4]. This stereochemical assignment is critical for understanding the compound's biological activity and distinguishing it from related stereoisomers [4].

The conformational analysis of episinulariolide reveals significant structural rigidity due to its tricyclic framework [1] [4]. The fourteen-membered ring adopts a specific conformation that positions functional groups in defined spatial orientations, contributing to the compound's unique three-dimensional shape [1]. The presence of an E-configured double bond at the 8-position further constrains molecular flexibility and contributes to the overall conformational stability [1] [4].

| Stereocenter | Configuration | Structural Significance |

|---|---|---|

| C-1 | R | Controls ring conformation |

| C-3 | S | Influences ether bridge geometry |

| C-5 | S | Affects methyl group positioning |

| C-8 | E | Defines double bond geometry |

| C-12 | R | Determines hydroxyl orientation |

| C-13 | R | Controls adjacent functional group interactions |

The compound's conformational preferences have been studied through nuclear magnetic resonance techniques, particularly through analysis of nuclear Overhauser effect correlations [4]. These studies reveal specific intramolecular interactions that stabilize preferred conformational states and contribute to the compound's overall structural integrity [4].

Synonyms and Nomenclature

Episinulariolide is known by several synonymous names in the scientific literature, reflecting its discovery history and structural relationships [1] [4]. The most commonly used alternative designation is eleven-epi-sinulariolide, which directly indicates its stereochemical relationship to the parent compound sinulariolide [1] [4]. This nomenclature convention follows established practices in natural product chemistry for designating stereoisomeric relationships [1].

Additional synonymous names include sinulariolide (when used in a general context without stereochemical specification) and the systematic name (8E)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.0³,⁵]octadec-8-en-15-one [1]. Various database entries utilize numerical identifiers, including PubChem CID 5358848 and CAS Registry Number 56326-25-1 [1] [4].

The compound is also referenced in metabolomics databases under registry numbers 138504 and 168129, reflecting its inclusion in natural product metabolome studies [1] [4]. The Wikidata identifier Q105105357 provides additional cross-referencing capabilities for computational applications [1].

Spectroscopic Characterization

The comprehensive spectroscopic characterization of episinulariolide encompasses multiple analytical techniques that provide detailed structural information [8] [11]. The spectroscopic profile of episinulariolide has been extensively documented through systematic analysis using nuclear magnetic resonance, mass spectrometry, infrared spectroscopy, and fluorescence techniques [8] [10] [11].

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy represents the primary technique for structural characterization of episinulariolide [8] [11]. Both one-dimensional and two-dimensional nuclear magnetic resonance experiments have been employed to establish the complete structural framework and stereochemical assignments [8] [11].

Proton nuclear magnetic resonance analysis reveals characteristic signals consistent with the cembrane diterpene structure [8] [11]. The spectrum typically displays signals for methyl groups, methylene protons, methine protons adjacent to oxygen atoms, and olefinic protons [8] [11]. Chemical shift assignments have been made through systematic analysis of coupling patterns and integration values [8].

| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-1 | Variable | - | Quaternary |

| C-8 | 130-140 | 5.2-5.8 | CH (olefinic) |

| C-12 | 70-80 | 4.0-4.5 | CH (oxymethine) |

| Methyl groups | 15-25 | 1.0-2.0 | CH₃ |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with chemical shifts characteristic of the various carbon environments present in the molecule [8] [11]. The spectrum displays signals for carbonyl carbons, olefinic carbons, oxymethine carbons, and aliphatic carbons in positions consistent with the established structure [8].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, have been essential for establishing connectivity patterns and stereochemical relationships [8] [11]. These experiments provide definitive evidence for the tricyclic framework and confirm functional group positions [8].

Mass Spectrometric Profiling

Mass spectrometric analysis of episinulariolide provides molecular weight confirmation and structural fragmentation information [11]. High-resolution electrospray ionization mass spectrometry has been employed to determine the precise molecular formula and exact mass [1] [4]. The compound typically exhibits a protonated molecular ion at m/z 335.2 in positive ion mode [1].

Fragmentation patterns observed in mass spectrometric analysis are consistent with the cembrane diterpene structure, showing characteristic losses of functional groups and ring-opening reactions [11]. Tandem mass spectrometry experiments provide additional structural confirmation through systematic fragmentation analysis [11].

The mass spectrometric behavior of episinulariolide has been documented across multiple ionization techniques, including electrospray ionization and atmospheric pressure chemical ionization [11]. These studies contribute to the compound's analytical characterization and support structural assignments made through nuclear magnetic resonance analysis [11].

Infrared Spectroscopic Features

Infrared spectroscopy of episinulariolide reveals characteristic absorption bands corresponding to specific functional groups within the molecule [18]. The infrared spectrum displays prominent absorption bands that confirm the presence of hydroxyl groups, carbon-hydrogen bonds, and carbon-oxygen bonds [18].

Hydroxyl group stretching vibrations typically appear in the 3200-3600 cm⁻¹ region, providing evidence for the presence of alcohol functionalities [18]. Carbon-hydrogen stretching vibrations are observed in the 2800-3000 cm⁻¹ region, consistent with the aliphatic nature of the compound [18]. Additional characteristic absorptions include carbon-oxygen stretching vibrations and skeletal vibrations specific to the tricyclic framework [18].

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3200-3600 | OH stretch | Medium-strong |

| 2800-3000 | CH stretch | Strong |

| 1600-1700 | C=O stretch | Medium |

| 1000-1300 | C-O stretch | Medium |

The infrared spectroscopic fingerprint of episinulariolide serves as a valuable analytical tool for compound identification and purity assessment [18]. Comparison of infrared spectra with those of related compounds provides additional confirmation of structural assignments [18].

Fluorescence Properties and Quantum Yield

Episinulariolide exhibits measurable fluorescence properties when subjected to appropriate excitation conditions [10]. The compound displays characteristic absorption and emission wavelengths that are consistent with its conjugated electronic system [10]. Fluorescence studies have revealed specific photophysical properties that contribute to the compound's optical characteristics [10].

Quantum yield measurements for episinulariolide indicate moderate fluorescence efficiency under standard conditions [10]. The compound exhibits excitation maxima typically in the range of 340-350 nanometers, with corresponding emission maxima centered around 415-450 nanometers [10]. These photophysical properties reflect the electronic structure of the compound and its ability to absorb and emit light energy [10].

The fluorescence characteristics of episinulariolide have been studied in various solvent systems, revealing solvent-dependent variations in quantum yield and spectral properties [10]. These studies contribute to understanding of the compound's electronic structure and potential applications in fluorescence-based analytical techniques [10].